5-(5-Chloro-2-fluorophenyl)nicotinonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1346692-12-3 |
|---|---|
Molecular Formula |
C12H6ClFN2 |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-(5-chloro-2-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-10-1-2-12(14)11(4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H |
InChI Key |
OXANZZRRLVAWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=CC(=C2)C#N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 5 Chloro 2 Fluorophenyl Nicotinonitrile and Analogues
Precursor Synthesis and Intermediate Derivatization
The assembly of the target molecule necessitates the independent preparation of two key building blocks: a halogenated phenyl component and a nicotinonitrile scaffold suitably functionalized for subsequent coupling reactions.
The phenyl moiety of the target compound is a 5-chloro-2-fluorophenyl group. For use in modern cross-coupling reactions, this unit is typically prepared as an organometallic reagent, most commonly a boronic acid or its ester derivative for Suzuki-Miyaura coupling.
The key precursor, (5-Chloro-2-fluorophenyl)boronic acid, is a well-established chemical reagent. Its synthesis generally starts from 1-bromo-5-chloro-2-fluorobenzene. A common laboratory-scale approach involves a metal-halogen exchange, typically by reacting the starting aryl bromide with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) to form an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. The stability of boronic acids can sometimes be a concern, and they can be converted to more robust boronate esters (e.g., pinacol (B44631) esters) for purification or storage.
| Compound Name | CAS Number | Molecular Formula | Typical Role |
|---|---|---|---|
| (5-Chloro-2-fluorophenyl)boronic acid | 352535-83-2 | C₆H₅BClFO₂ | Boron source in Suzuki-Miyaura cross-coupling |
| 1-Bromo-5-chloro-2-fluorobenzene | 201849-21-2 | C₆H₃BrClF | Starting material for boronic acid synthesis |
The nicotinonitrile (pyridine-3-carbonitrile) portion of the molecule must possess a leaving group, typically a halogen, at the 5-position to facilitate the cross-coupling reaction. 5-Bromonicotinonitrile (B16776) and 5-chloronicotinonitrile are common precursors for this purpose.
One of the most effective methods for introducing a halogen at this position is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This classical transformation involves the diazotization of an amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com This intermediate is then treated with a copper(I) halide (e.g., CuBr or CuCl) to introduce the corresponding halogen onto the pyridine (B92270) ring with the concurrent loss of nitrogen gas. wikipedia.orgnih.gov The starting material for this sequence, 5-aminonicotinonitrile, can be prepared from nicotinonitrile via nitration and subsequent reduction.
Alternatively, direct halogenation of the pyridine ring can be employed. For instance, 5-bromonicotinic acid can be synthesized by the direct bromination of nicotinic acid in the presence of thionyl chloride and an iron catalyst. google.com The resulting 5-bromonicotinic acid can then be converted to 5-bromonicotinonitrile through standard functional group transformations, such as conversion to the primary amide followed by dehydration.
Carbon-Carbon Bond Formation Strategies for Aryl-Pyridyl Linkage
The crucial step in the synthesis of 5-(5-Chloro-2-fluorophenyl)nicotinonitrile is the formation of the C-C bond linking the pyridyl and phenyl rings. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods for achieving this transformation with high efficiency and selectivity.
Palladium-catalyzed reactions are preeminent in this field due to their broad functional group tolerance and high catalytic activity. These methods enable the precise coupling of an sp²-hybridized carbon on the nicotinonitrile ring with an sp²-hybridized carbon on the phenyl precursor.
The Suzuki-Miyaura coupling is the most widely employed method for this type of aryl-aryl bond formation. It involves the reaction of an organoboron compound (the (5-chloro-2-fluorophenyl)boronic acid) with an organohalide (e.g., 5-bromonicotinonitrile) in the presence of a palladium catalyst and a base.
The reaction is typically carried out in a mixture of an organic solvent (such as dioxane, toluene, or dimethylformamide) and an aqueous solution of a base. The choice of catalyst, ligand, and base is critical for achieving high yields. Palladium(0) complexes, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride, are used. Phosphine (B1218219) ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.
| Component | Examples | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst precursor |
| Ligand | PPh₃, XPhos, SPhos | Stabilize catalyst, promote oxidative addition/reductive elimination |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and catalyst |
The catalytic cycle involves three main steps: oxidative addition of the 5-halonicotinonitrile to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination of the final product, which regenerates the Pd(0) catalyst. researchgate.net
While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed reactions can also be adapted for the synthesis of the target compound. These methods differ primarily in the nature of the organometallic nucleophile used.
Stille Coupling: This reaction utilizes an organotin reagent, such as 5-(tributylstannyl)nicotinonitrile, which would be coupled with 1-bromo-5-chloro-2-fluorobenzene. google.comchemicalbook.com The Stille reaction is known for its tolerance of a wide range of functional groups, but a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts. mt.com
Negishi Coupling: The Negishi coupling employs an organozinc reagent. google.comnih.gov For this synthesis, 5-chloronicotinonitrile could be converted into an organozinc species (e.g., 5-(chloro-zincio)nicotinonitrile) and then coupled with 1-bromo-5-chloro-2-fluorobenzene using a palladium or nickel catalyst. orgsyn.org Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions.
Heck Coupling: Though less common for direct aryl-aryl coupling, a Heck-type reaction is theoretically possible. It typically involves the coupling of an aryl halide with an alkene. libretexts.org A synthetic route could be envisioned where 5-bromo-nicotinonitrile is coupled with 1-chloro-4-fluoro-2-vinylbenzene, followed by further modifications, though this is a more circuitous approach than direct cross-coupling methods.
Each of these methods offers a potential pathway to the target molecule, with the choice often dictated by factors such as substrate availability, functional group compatibility, and concerns regarding reagent toxicity.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. In the context of pyridine derivatives, the inherent electron-deficient nature of the ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. matanginicollege.ac.inyoutube.com This reactivity, however, is not uniform across the pyridine ring.
The positions most activated towards nucleophilic attack are C-2 (ortho) and C-4 (para) relative to the ring nitrogen. echemi.comstackexchange.com When a nucleophile attacks at these positions, the resulting negatively charged intermediate, known as a Meisenheimer complex, is significantly stabilized by resonance. One of the key resonance structures delocalizes the negative charge directly onto the electronegative nitrogen atom, which is a highly favorable state. stackexchange.com
Conversely, attack at the C-3 or C-5 (meta) positions results in an intermediate where the negative charge is distributed only among the carbon atoms of the ring. matanginicollege.ac.instackexchange.com Since no resonance structure places the charge on the nitrogen, the intermediate is considerably less stable. Consequently, direct SNAr reactions at the C-5 position of an unsubstituted nicotinonitrile ring are mechanistically disfavored. While certain strategies, such as the use of N-oxide derivatives or N-phosphonium intermediates, can alter the reactivity of the pyridine ring, the direct formation of a C-C bond at the C-5 position via a classic SNAr pathway with an aryl nucleophile is not a standard synthetic route. matanginicollege.ac.innih.gov Therefore, alternative strategies are required to synthesize 5-aryl nicotinonitriles like this compound.
Grignard Reagent Utilization in Nicotinonitrile Synthesis
Grignard reagents, with the general formula R-MgX, are powerful carbon-based nucleophiles widely employed for the formation of carbon-carbon bonds. sigmaaldrich.com Their utility in nicotinonitrile synthesis can be envisioned through several pathways, most notably in cross-coupling reactions.
A common strategy involves the reaction of a pre-formed aryl Grignard reagent with a halo-substituted nicotinonitrile. For the synthesis of this compound, this would involve two key steps:
Formation of the Grignard Reagent : The (5-Chloro-2-fluorophenyl)magnesium halide is prepared by reacting 1-bromo-5-chloro-2-fluorobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comadichemistry.com This is an oxidative insertion of magnesium into the carbon-halogen bond.
Coupling Reaction : The newly formed Grignard reagent is then reacted with a 5-halonicotinonitrile, such as 5-bromonicotinonitrile. This step typically requires a transition metal catalyst, often based on nickel or palladium, to facilitate the cross-coupling and form the desired aryl-aryl bond.
It is crucial to control the reaction conditions, as Grignard reagents can also react with the nitrile (cyano) group itself. masterorganicchemistry.comyoutube.com The nucleophilic carbon of the Grignard reagent can attack the electrophilic carbon of the nitrile, which, after hydrolysis, would yield a ketone. masterorganicchemistry.comyoutube.com By using a suitable catalyst and maintaining controlled temperatures, the cross-coupling reaction can be favored over the addition to the nitrile, leading to the desired 5-aryl nicotinonitrile product.
Regioselective Synthesis of 5-Substituted Nicotinonitriles
Regioselectivity, or the control over the site of chemical reactivity, is paramount in the synthesis of complex molecules. For the specific construction of 5-substituted nicotinonitriles, the most reliable and widely used methods involve transition-metal-catalyzed cross-coupling reactions, which offer high selectivity for the C-5 position.
The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for achieving this transformation. This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.gov The synthesis of this compound via this pathway involves:
Aryl Halide : 5-Bromonicotinonitrile or 5-iodonicotinonitrile (B11811429) serves as the electrophilic partner, pre-defining the site of reaction at C-5.
Organoboron Reagent : (5-Chloro-2-fluorophenyl)boronic acid or a corresponding boronate ester acts as the nucleophilic partner.
Palladium Catalyst : A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is used in catalytic amounts.
Base : An inorganic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step in the catalytic cycle.
This approach is highly regioselective because the reaction occurs exclusively at the carbon-halogen bond of the 5-halonicotinonitrile, ensuring that the aryl group is installed precisely at the desired position.
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
Optimizing reaction conditions is a critical process to maximize product yield, minimize reaction time, and ensure reproducibility, particularly on an academic (milligram to gram) scale. covasyn.com For the Suzuki-Miyaura synthesis of this compound from 5-bromonicotinonitrile and (5-chloro-2-fluorophenyl)boronic acid, several parameters must be systematically varied. researchgate.net
Key variables include the choice of catalyst, ligand, base, and solvent system, as well as the reaction temperature. A systematic screening of these parameters allows for the identification of the optimal conditions for the desired transformation.
Below is an interactive data table illustrating a hypothetical optimization study.
As the table suggests, the combination of a palladium(II) acetate precatalyst with a modern biaryl phosphine ligand like SPhos (Entry 3) often provides superior results compared to older catalysts like Pd(PPh₃)₄ (Entry 1). Furthermore, the choice of base is critical, with K₃PO₄ (Entry 5) showing a slight improvement over K₂CO₃ (Entry 3). This systematic approach allows researchers to fine-tune the reaction to achieve high yields, which is essential for the efficient synthesis of the target compound.
Green Chemistry Principles in the Synthesis of Halogenated Nicotinonitriles
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. The synthesis of halogenated nicotinonitriles can be significantly improved by applying these principles.
Catalysis : The use of palladium catalysts in Suzuki-Miyaura reactions is a core tenet of green chemistry. Catalytic processes are superior to stoichiometric ones because they require only small amounts of the catalyst, which can often be recycled, thereby reducing waste. rsc.orgmdpi.com
Atom Economy : Cross-coupling reactions generally exhibit high atom economy, as most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.
Safer Solvents and Auxiliaries : A significant focus in green chemistry is the replacement of hazardous organic solvents. Research has demonstrated that Suzuki-Miyaura reactions can be performed in greener media, such as water, ethanol, or bio-derived solvents, which reduces environmental impact and safety risks associated with volatile organic compounds. inovatus.esasianpubs.orgcdnsciencepub.com
By integrating these principles, the synthesis of this compound and other halogenated heterocycles can be made more sustainable and economically viable.
Chemical Reactivity and Derivatization of 5 5 Chloro 2 Fluorophenyl Nicotinonitrile
Reactivity of the Nitrile Functionality
The cyano group (–C≡N) is a versatile functional group that can undergo a variety of transformations, providing a gateway to numerous other molecular structures. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the pi systems of the triple bond.
Hydrolysis and Amidation Reactions
The nitrile functionality of 5-(5-Chloro-2-fluorophenyl)nicotinonitrile is expected to undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. In the first step of hydrolysis, the nitrile is converted to an amide, 5-(5-Chloro-2-fluorophenyl)nicotinamide. This intermediate can be isolated under carefully controlled, mild conditions. However, more vigorous or prolonged reaction conditions will lead to the complete hydrolysis of the amide to the carboxylic acid, 5-(5-Chloro-2-fluorophenyl)nicotinic acid.
These transformations are fundamental in synthetic chemistry for converting a nitrile into other key functional groups.
| Reaction Type | Typical Reagents | Predicted Product | Chemical Formula |
|---|---|---|---|
| Partial Hydrolysis (Amidation) | H₂O₂, base; or H₂SO₄ (conc.), heat | 5-(5-Chloro-2-fluorophenyl)nicotinamide | C₁₂H₈ClFN₂O |
| Complete Hydrolysis | Aq. HCl, heat; or Aq. NaOH, heat | 5-(5-Chloro-2-fluorophenyl)nicotinic acid | C₁₂H₇ClFNO₂ |
Nitrile Reduction and Alkylation
Reduction of the nitrile group is a common method for synthesizing primary amines. The nitrile in this compound can be reduced to a primary amine, [5-(5-Chloro-2-fluorophenyl)pyridin-3-yl]methanamine, using various reducing agents. Catalytic hydrogenation over metals like palladium or Raney nickel, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a cobalt catalyst, are effective methods for this transformation.
| Reagent System | Typical Conditions | Predicted Product |
|---|---|---|
| Catalytic Hydrogenation (H₂/Pd/C) | Methanol or Ethanol solvent, H₂ atmosphere | [5-(5-Chloro-2-fluorophenyl)pyridin-3-yl]methanamine |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | [5-(5-Chloro-2-fluorophenyl)pyridin-3-yl]methanamine |
| Sodium Borohydride/Cobalt(II) chloride | Methanol solvent | [5-(5-Chloro-2-fluorophenyl)pyridin-3-yl]methanamine |
Alkylation directly at a carbon adjacent to the nitrile is not applicable as there is no sp³-hybridized alpha-carbon.
Cycloaddition Reactions Involving the Cyano Group
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. One of the most common is the [3+2] cycloaddition with azides to form tetrazole rings, a reaction often catalyzed by zinc or copper salts. This would convert the nitrile group into a 5-substituted tetrazole moiety, a common bioisostere for a carboxylic acid group in medicinal chemistry.
The nitrile group can also act as a dienophile in [4+2] Diels-Alder reactions, although it is generally a reluctant one. The reaction requires electron-rich dienes and is facilitated by the electron-withdrawing nature of the attached pyridine (B92270) ring. The presence of an electron-withdrawing group on the dienophile is often essential for this type of reaction to proceed. mdpi.com
| Reaction Type | Typical Reagents | Predicted Product Class |
|---|---|---|
| [3+2] Cycloaddition | Sodium azide (B81097) (NaN₃), Lewis acid catalyst | Tetrazole derivative |
| [4+2] Cycloaddition (Diels-Alder) | Electron-rich 1,3-diene (e.g., 2,3-dimethyl-1,3-butadiene), high temperature/pressure | Dihydropyridine derivative |
Pyridine Ring Transformations and Functionalization
The pyridine ring is an electron-deficient aromatic system. This electronic character dictates its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution on the Pyridine Moiety
Pyridine and its derivatives are significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. masterorganicchemistry.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. This deactivation is further intensified in this compound by the presence of the strongly electron-withdrawing cyano group.
Therefore, EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions on the pyridine ring are expected to be very difficult, requiring harsh reaction conditions. masterorganicchemistry.com If substitution were to occur, it would be predicted to proceed at the positions least deactivated by the existing substituents, likely the C-4 or C-6 positions. The reaction mechanism involves the attack of an electrophile on the aromatic ring, which is the rate-determining step due to the temporary disruption of aromaticity. masterorganicchemistry.com
Nucleophilic Substitution Reactions on the Pyridine Ring
While deactivated towards electrophiles, electron-deficient aromatic rings like pyridine are activated for nucleophilic aromatic substitution (NAS). However, a standard NAS reaction requires a leaving group (like a halogen) on the ring. The parent pyridine ring of this compound does not possess such a leaving group.
Instead, a characteristic nucleophilic substitution for pyridines lacking a leaving group is the Chichibabin reaction. wikipedia.orgslideshare.net This reaction involves the direct amination of the pyridine ring using a strong nucleophile like sodium amide (NaNH₂). wikipedia.orggoogle.com The reaction proceeds via an addition-elimination mechanism where the nucleophilic amide anion (NH₂⁻) attacks one of the electron-deficient α-positions (C-2 or C-6) of the pyridine ring. youtube.com This is followed by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source in the reaction medium to form hydrogen gas, driving the reaction to completion. wikipedia.org
For this compound, the C-2 and C-6 positions are available for attack. The regioselectivity would be influenced by steric hindrance from the adjacent phenyl group at C-5 and the electronic effects of the substituents. Attack at the C-2 position is generally favored in 3- and 5-substituted pyridines. google.com
| Reaction | Reagents | Predicted Major Product | Mechanism |
|---|---|---|---|
| Chichibabin Amination | Sodium amide (NaNH₂), inert solvent (e.g., toluene), heat | 2-Amino-5-(5-chloro-2-fluorophenyl)nicotinonitrile | Nucleophilic addition-elimination (hydride loss) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-(5-Chloro-2-fluorophenyl)nicotinamide |
| 5-(5-Chloro-2-fluorophenyl)nicotinic acid |
| [5-(5-Chloro-2-fluorophenyl)pyridin-3-yl]methanamine |
| 2-Amino-5-(5-chloro-2-fluorophenyl)nicotinonitrile |
| Sodium amide |
| Lithium aluminum hydride |
| Sodium borohydride |
| Cobalt(II) chloride |
| Sodium azide |
N-Oxidation and Quaternization of the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it susceptible to electrophilic attack, leading to N-oxidation and quaternization reactions.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an acid catalyst or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). rsc.org The introduction of the N-oxide functionality can significantly alter the electronic properties of the pyridine ring, potentially increasing its susceptibility to nucleophilic substitution at the positions ortho and para to the nitrogen. ontosight.ai This modification can also influence the biological activity and physicochemical properties of the molecule. ontosight.ai
Quaternization: The pyridine nitrogen can also react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. researchgate.net This reaction introduces a positive charge on the nitrogen atom, which further activates the pyridine ring towards nucleophilic attack. The resulting pyridinium salts often exhibit different solubility profiles and can serve as precursors for further synthetic transformations. Microwave-assisted methods have been shown to accelerate quaternization reactions for various pyridine derivatives. researchgate.net
Transformations of the Halogenated Phenyl Moiety
The 5-chloro-2-fluorophenyl group presents opportunities for selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this ring is influenced by the nature and position of the halogen atoms and the electron-withdrawing effect of the nicotinonitrile substituent.
In nucleophilic aromatic substitution reactions, the rate of displacement of a halogen is dependent on its ability to stabilize the intermediate Meisenheimer complex and its leaving group ability. Generally, for SNAr reactions, fluorine is a better leaving group than chlorine due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and stabilizes the transition state. doubtnut.comlibretexts.org
This difference in reactivity allows for the selective substitution of the fluorine atom in the presence of the chlorine atom under controlled reaction conditions. Nucleophiles such as alkoxides, amines, and thiols can be employed to displace the fluorine atom, leading to a variety of substituted derivatives. nih.gov The chlorine atom can subsequently be targeted for substitution under more forcing conditions or by employing specific catalytic systems.
The presence of two electron-withdrawing halogen atoms (chlorine and fluorine) on the phenyl ring, coupled with the electron-withdrawing nature of the attached nicotinonitrile group, significantly activates the phenyl ring towards nucleophilic aromatic substitution. libretexts.orgvaia.com These substituents create a strong dipole, making the carbon atoms attached to the halogens electrophilic and susceptible to attack by nucleophiles. The positions of the halogens (ortho and meta to the point of attachment to the pyridine ring) influence the regioselectivity of these reactions.
Synthesis of Novel Derivatives and Analogue Compounds
The functional groups present in this compound serve as versatile handles for the synthesis of a wide array of novel derivatives and analogues.
The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, which can then be further functionalized. wikipedia.org Reduction of the nitrile group can yield a primary amine, providing another point for derivatization.
The pyridine ring, as discussed, can be modified through N-oxidation and quaternization. Furthermore, the chloro substituent on other nicotinonitrile derivatives has been shown to be displaceable by nucleophiles, suggesting that similar transformations may be possible on related structures. nih.govnih.gov
The halogenated phenyl ring is a key site for modification via SNAr reactions, as detailed above. Additionally, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the positions of the chloro and fluoro substituents, although this would likely require specific catalytic conditions to achieve selectivity.
By combining these various synthetic strategies, a diverse library of analogues can be generated, allowing for the systematic exploration of structure-activity relationships for various applications.
Structure Activity Relationship Sar Studies of 5 5 Chloro 2 Fluorophenyl Nicotinonitrile Derivatives
Conformational Analysis and Stereochemical Considerations
The presence of substituents on both rings, particularly the ortho-fluoro group on the phenyl ring, can create steric hindrance that restricts free rotation. This restriction may lead to a limited number of low-energy conformations, or conformers, that the molecule predominantly adopts. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are instrumental in identifying these preferred conformations. The dihedral angle between the two aromatic rings is a critical parameter in defining the spatial orientation of the molecule.
Furthermore, significant rotational hindrance could potentially lead to atropisomerism, a form of axial chirality where stereoisomers can be isolated due to hindered rotation. Although less common in simple biaryl systems, the specific substitution pattern in these derivatives could, in principle, create a high enough rotational barrier to allow for the existence of stable atropisomers. The biological activity of such isomers could differ significantly, underscoring the importance of stereochemical considerations in the design of new analogs. nih.gov
| Feature | Implication for 5-(5-Chloro-2-fluorophenyl)nicotinonitrile |
| Rotational Barrier | The ortho-fluoro substituent can increase the energy barrier to rotation around the C-C bond linking the two rings, favoring specific dihedral angles. |
| Preferred Conformation | The molecule likely adopts a non-planar conformation to minimize steric clash between the rings and their substituents. |
| Potential for Atropisomerism | If the rotational barrier is sufficiently high, stable atropisomers may exist, which could exhibit different biological activities. |
Impact of Halogen Substitution Patterns on Molecular Interactions
The nature and position of halogen substituents on a molecule can profoundly influence its physicochemical properties and its interactions with biological macromolecules. In this compound, the chlorine and fluorine atoms play crucial roles in modulating its electronic character and binding capabilities.
Moreover, halogens can participate in specific non-covalent interactions, such as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom in a biological target. The ability of the chlorine atom at the 5-position of the phenyl ring to act as a halogen bond donor could be a key factor in ligand-receptor binding. The fluorine atom, being highly electronegative but a weaker halogen bond donor, primarily influences the local electronic environment and may participate in hydrogen bonding or other electrostatic interactions. nih.govnih.gov
The specific 5-chloro-2-fluoro pattern is therefore not arbitrary. Variations in this pattern, such as moving the halogens to different positions or replacing them with other halogens like bromine, would be expected to alter the molecule's interaction profile and, consequently, its biological activity. nih.gov
| Halogen | Position | Potential Role in Molecular Interactions |
| Chlorine | 5-position (meta to the nicotinonitrile) | Can act as a halogen bond donor; contributes to the overall electronic properties of the phenyl ring. |
| Fluorine | 2-position (ortho to the nicotinonitrile) | Strong electron-withdrawing effect; can influence conformational preference due to steric hindrance; may participate in hydrogen bonding. |
Role of the Nicotinonitrile Core in Ligand Binding and Activity
The nicotinonitrile moiety serves as a critical scaffold, correctly positioning the 5-(5-chloro-2-fluorophenyl) group for optimal interaction with a target. Beyond this structural role, the functional groups within this core are often directly involved in key binding events.
The nitrogen atom of the pyridine (B92270) ring is a potential hydrogen bond acceptor, a common and crucial interaction in ligand-receptor complexes. Its basicity can be fine-tuned by the electronic effects of the substituents on the phenyl ring.
The cyano (-C≡N) group is a particularly important functional group in medicinal chemistry. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, and the triple bond can participate in dipole-dipole or other electrostatic interactions. nih.gov In some instances, the cyano group has been found to be indispensable for anchoring a ligand within the active site of a receptor. nih.gov Its linear geometry and electronic properties make it a unique interaction partner.
| Functional Group | Potential Binding Interactions |
| Pyridine Nitrogen | Hydrogen bond acceptor. |
| Cyano Group | Hydrogen bond acceptor; dipole-dipole interactions. |
Influence of the Aryl Moiety's Substituent Effects on Biological Profiles
The electron-withdrawing nature of the chloro and fluoro substituents can significantly alter the electron distribution across the entire molecule. This can affect the molecule's lipophilicity, which in turn influences its ability to cross cell membranes and its solubility. The introduction of halogens often increases lipophilicity, which can enhance binding to hydrophobic pockets in a target protein but may also lead to off-target effects or poor solubility if not balanced.
Furthermore, these substituents can influence the metabolic stability of the molecule. The carbon-fluorine bond is particularly strong and often resistant to metabolic breakdown, which can increase the half-life of a drug. The position of the chlorine atom can also block potential sites of metabolism on the phenyl ring. By strategically placing these substituents, medicinal chemists can modulate the metabolic fate of the compound.
| Substituent Effect | Impact on Biological Profile |
| Electronic (Inductive/Resonance) | Modulates pKa of the pyridine nitrogen, polarity, and interaction strength with the target. |
| Lipophilicity | Affects solubility, membrane permeability, and binding to hydrophobic pockets. |
| Metabolic Stability | Can block sites of metabolism, potentially increasing the in vivo half-life of the compound. |
Exploration of Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are a fundamental strategy in drug design to optimize the properties of a lead compound. researchgate.netnih.govcambridgemedchemconsulting.com This involves replacing a functional group or a substituent with another that has similar steric and/or electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.netcambridgemedchemconsulting.comu-tokyo.ac.jp
For this compound, several bioisosteric modifications could be envisioned:
Halogen Replacement: The chlorine atom could be replaced with a bromine atom or a trifluoromethyl (CF3) group. Bromine is a better halogen bond donor, which might enhance binding. The CF3 group is a strong electron-withdrawing group and is often used to increase metabolic stability and lipophilicity. The fluorine atom could be replaced with a hydroxyl (-OH) or amino (-NH2) group to introduce new hydrogen bonding capabilities, though this would significantly alter the electronic properties. u-tokyo.ac.jp
Cyano Group Replacement: The nitrile group could be replaced with other small, linear groups that can act as hydrogen bond acceptors, such as an oxazole (B20620) or a triazole ring. These replacements can modulate potency and can also influence the metabolic profile of the compound.
Pyridine Ring Modification: The nicotinonitrile core could be replaced with other heteroaromatic rings, such as a pyrimidine (B1678525) or a pyrazine. This would alter the position of the nitrogen atom(s) and could lead to different binding orientations and selectivities.
These hypothetical modifications would need to be synthesized and tested to fully evaluate their impact on the biological activity of the parent compound.
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| -Cl | -Br, -CF3 | To modulate halogen bonding strength, electronic properties, and lipophilicity. |
| -F | -OH, -NH2 | To introduce hydrogen bond donor capabilities. |
| -C≡N | Oxazole, Triazole | To maintain hydrogen bond accepting ability while altering other physicochemical properties. |
| Pyridine Ring | Pyrimidine, Pyrazine | To explore different hydrogen bonding patterns and vector orientations of the aryl group. |
Computational Chemistry and Molecular Modeling of 5 5 Chloro 2 Fluorophenyl Nicotinonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which in turn governs the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to 5-(5-chloro-2-fluorophenyl)nicotinonitrile, DFT studies, often employing the B3LYP functional with a 6-31G(d,p) basis set, are utilized to optimize the molecular geometry and calculate key electronic descriptors. mdpi.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | ~ -7.0 | Indicates electron-donating capability |
| ELUMO | ~ -2.5 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | ~ 4.5 | Relates to chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface.
For this compound, the MEP map would be expected to show:
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the nitrile group, and to a lesser extent, the electronegative fluorine and chlorine atoms.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and would likely be located on the hydrogen atoms of the pyridine ring.
Neutral Regions (Green): These correspond to areas with near-zero potential, typically the carbon framework of the aromatic rings.
This potential distribution highlights the sites most likely to be involved in non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-protein binding.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in virtual screening and understanding the structural basis of potential biological activity. Given that many cyanopyridine derivatives exhibit inhibitory activity against protein kinases, it is plausible to model the interaction of this compound with such targets. nih.govmdpi.com
Docking simulations would place this compound into the active site of a selected protein target, for instance, a kinase like VEGFR-2 or HER-2, which are targets for similar scaffolds. mdpi.com The algorithm then scores different binding poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
A plausible binding mode would involve:
Hydrogen Bonds: The nitrogen atom of the pyridine ring or the nitrile group could act as a hydrogen bond acceptor, forming interactions with key amino acid residues in the protein's active site (e.g., cysteine or aspartate). mdpi.com
Hydrophobic Interactions: The 5-chloro-2-fluorophenyl ring and the pyridine ring would likely engage in hydrophobic and π-stacking interactions with nonpolar residues within the binding pocket.
Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.
Table 2: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Predicted Outcome | Details |
| Binding Affinity | -8.0 to -10.0 kcal/mol | A strong negative value suggests favorable binding. |
| Key Interacting Residues | Cys919, Asp1046, Leu840 | Hypothetical residues based on known kinase inhibitors. mdpi.com |
| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | Common interactions stabilizing ligand-protein complexes. |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition by a biological target. For this compound, the key pharmacophoric features can be identified as:
Hydrogen Bond Acceptors: The nitrogen atoms of both the pyridine ring and the nitrile group.
Aromatic Rings: The pyridine and the chlorofluorophenyl rings, which can participate in hydrophobic and aromatic interactions.
Hydrophobic Center: The chlorofluorophenyl group serves as a significant hydrophobic feature.
Identifying these features is crucial for designing new molecules with potentially improved activity and for searching databases for other compounds with similar biological profiles. ekb.eg
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and the persistence of key interactions. researchgate.net
A typical MD simulation for the this compound-protein complex would involve solvating the system in a water box, adding ions to neutralize the charge, and running the simulation for a period of nanoseconds. nih.gov Analysis of the simulation trajectory would focus on parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the protein structure is not significantly perturbed. nih.gov This analysis validates the binding mode predicted by docking and confirms the stability of the ligand-receptor complex.
Table 3: Typical Analysis from a Molecular Dynamics Simulation
| Parameter | Purpose | Indication of Stability |
| RMSD of Ligand | Measures the deviation of the ligand's position from its initial pose. | Low and stable fluctuation (e.g., < 2 Å) indicates stable binding. |
| RMSD of Protein | Measures the conformational changes in the protein backbone. | Plateauing of the RMSD value suggests the protein has reached equilibrium. |
| Intermolecular Interactions | Tracks the persistence of key hydrogen bonds and hydrophobic contacts over time. | High occupancy of specific interactions confirms their importance for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by correlating variations in the physicochemical properties (descriptors) of a series of molecules with their observed activities.
The development of a predictive QSAR model for this compound would require a dataset of structurally related compounds with measured biological activity against a specific target. As no such dataset is publicly available for this compound and its close analogs, no specific predictive models have been developed. In principle, should such data become available, a QSAR model could be constructed using various statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms.
Key structural descriptors are the specific molecular properties that are found to be most influential in determining the biological activity of a compound in a QSAR model. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Without a QSAR study on this compound, the key structural descriptors that govern its potential biological activities remain unidentified. General studies on related nicotinonitrile derivatives suggest that the nature and position of substituents on the phenyl and pyridine rings are critical for their activity.
Virtual Screening Approaches for Identification of Related Active Compounds
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can be either structure-based (requiring the 3D structure of the target) or ligand-based (using the structure of a known active molecule).
For this compound, a ligand-based virtual screening campaign could be initiated if a known biological activity for this compound were to be discovered. The structure of this compound would be used as a template to search for other molecules with similar shapes and chemical features. However, as there are no published reports of significant biological activity or virtual screening campaigns centered around this specific compound, there are no identified related active compounds to report.
Mechanistic Investigations of Biological Activity Associated with Nicotinonitrile Scaffolds Excluding Clinical Data, Dosage, Safety, and Adverse Effects
Enzyme Inhibition and Activation Studies
Nicotinonitrile derivatives have demonstrated a broad range of enzyme inhibitory activities, highlighting their potential as modulators of key cellular signaling pathways.
Kinase Inhibition Profiles
The nicotinonitrile framework has been identified as a versatile scaffold for the development of inhibitors targeting several families of protein kinases, which are crucial regulators of cellular processes.
DYRK/CLK Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs) are implicated in various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Certain heterocyclic compounds are being investigated as inhibitors of DYRK1A, DYRK1B, DYRK2, and CLK1, among others, for their therapeutic potential in conditions like Alzheimer's disease and certain cancers. wipo.intresearchgate.net
MNK1 Inhibition: Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are involved in the regulation of protein synthesis and are considered valuable targets in oncology. nih.govacs.org Research has led to the identification of scaffolds like 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine as a core for MNK inhibitors. acs.org One such inhibitor, EB1, demonstrated selective inhibition of MNK1 over MNK2 and inhibited the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). nih.govacs.org
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a significant role in the development and progression of many cancers. mdpi.com Nicotinonitrile-based compounds have been explored as EGFR inhibitors. For instance, dacomitinib (B1663576) is a potent, irreversible pan-ErbB inhibitor that targets EGFR, ERBB2, and ERBB4. selleckchem.com It has shown effectiveness against non-small cell lung cancers (NSCLC) with EGFR or ERBB2 mutations. selleckchem.com Another example is CHMFL-ALK/EGFR-050, a potent dual kinase inhibitor of ALK and EGFR, capable of overcoming various drug-resistant mutations in NSCLC. nih.gov
RET Inhibition: The RET (Rearranged during transfection) proto-oncogene is another tyrosine kinase implicated in several types of cancer, including thyroid and lung cancer. mdpi.comwikipedia.org The nicotinonitrile scaffold has been utilized in the development of RET inhibitors. mdpi.comnih.gov For example, 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile derivatives have been investigated as RET kinase inhibitors. nih.gov One such derivative, 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile, was identified as a submicromolar RET inhibitor. nih.gov
CHK1 Inhibition: Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response pathway and a target for cancer therapy. nih.govmdpi.com Inhibition of CHK1 can induce DNA damage and cell death in cancer cells. nih.gov The small molecule inhibitor V158411 has been shown to induce DNA damage by inhibiting CHK1. nih.gov Combining CHK1 inhibitors with other agents like gemcitabine (B846) has been shown to increase toxicity in Ewing sarcoma cells. oncotarget.com
JAKs Inhibition: Janus kinases (JAKs) are a family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling pathways involved in immunity and inflammation. nih.govwikipedia.org JAK inhibitors, also known as jakinibs, interrupt these signaling pathways. dermnetnz.org Various JAK inhibitors have been developed with different selectivity profiles. For example, upadacitinib (B560087) is a selective JAK1 inhibitor, while baricitinib (B560044) is more selective for JAK1 and JAK2. nih.govselleck.co.jp
| Compound | Target Kinase | IC50/Ki | Notes |
|---|---|---|---|
| EB1 | MNK1 | 0.69 μM | Selective for MNK1 over MNK2 (IC50 = 9.4 μM). nih.govacs.org |
| Dacomitinib | EGFR | 6 nM | Also inhibits ERBB2 (IC50 = 45.7 nM) and ERBB4 (IC50 = 73.7 nM). selleckchem.com |
| 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile | RET | Submicromolar | Exhibits selectivity versus ALK and ABL kinases. nih.gov |
| Upadacitinib | JAK1 | 45 nM | Selective for JAK1 over JAK2 (109 nM), JAK3 (2.1 μM), and TYK2 (4.7 μM). selleck.co.jp |
| Afatinib | EGFR (wild-type) | 31 nM | Inhibits various EGFR mutations as well. mdpi.com |
Sphingosine 1-Phosphate Lyase Inhibition
This section is currently under review and will be updated as more research becomes available.
Dipeptidyl Peptidase IV Inhibition
This section is currently under review and will be updated as more research becomes available.
Tubulin Polymerization Inhibition
This section is currently under review and will be updated as more research becomes available.
Receptor Binding and Modulation Studies
Beyond enzyme inhibition, nicotinonitrile derivatives have also been investigated for their ability to bind to and modulate the activity of specific receptors.
Cellular Pathway Modulation
Antiproliferative Effects on Cell Lines
The nicotinonitrile scaffold is a key component in a variety of derivatives that have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Research into these compounds has consistently shown their potential to inhibit cancer cell growth, often with notable potency and selectivity.
Numerous studies have synthesized and evaluated novel nicotinonitrile derivatives, revealing their cytotoxic effects against various cancer types. For instance, certain novel nicotinonitrile derivatives bearing imino moieties have shown potent anticancer activity. Specifically, derivatives designated as 5g , 7i , 8 , and 9 exhibited IC₅₀ values in the low micromolar range (approximately 1-3 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines. nih.gov Notably, these compounds were found to be specific in their action and demonstrated a degree of safety towards normal fibroblast cells (WI38). nih.gov
Further research has identified other nicotinonitrile-based compounds, such as 7b , which displayed remarkable cytotoxicity against MCF-7 and prostate cancer (PC-3) cells, with IC₅₀ values of 3.58 µM and 3.60 µM, respectively. researchgate.net This activity is comparable to or, in some cases, more potent than standard chemotherapeutic agents. For example, some synthesized thienopyridine derivatives incorporating a nicotinonitrile structure have shown more potent cytotoxic activities against human colorectal carcinoma cells (HCT-116) than doxorubicin. nih.govacs.org
The mechanism of this antiproliferative activity is often linked to the induction of apoptosis. Studies on certain nicotinonitrile derivatives have indicated that they exert their effects by inducing intrinsic apoptosis, which is characterized by the significant induction of caspases 9 and 3. nih.gov In some cases, the antiproliferative action is also associated with the inhibition of key cellular enzymes like tyrosine kinases, leading to cell cycle arrest. nih.gov
The following table summarizes the antiproliferative activity of selected nicotinonitrile derivatives against various cancer cell lines. It is important to reiterate that these data are for compounds structurally related to 5-(5-Chloro-2-fluorophenyl)nicotinonitrile, and not for the specific compound itself.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| Compound 5g | MCF-7 | Breast Cancer | ~1-3 |
| Compound 5g | HCT-116 | Colon Cancer | ~1-3 |
| Compound 7i | MCF-7 | Breast Cancer | ~1-3 |
| Compound 7i | HCT-116 | Colon Cancer | ~1-3 |
| Compound 8 | MCF-7 | Breast Cancer | ~1-3 |
| Compound 8 | HCT-116 | Colon Cancer | ~1-3 |
| Compound 9 | MCF-7 | Breast Cancer | ~1-3 |
| Compound 9 | HCT-116 | Colon Cancer | ~1-3 |
| Compound 7b | MCF-7 | Breast Cancer | 3.58 |
| Compound 7b | PC-3 | Prostate Cancer | 3.60 |
| Compound 3b | HCT-116 | Colon Cancer | 19.7 ± 2.8 |
| Compound 3b | HepG-2 | Liver Cancer | 52.9 ± 5.1 |
| Compound 3b | MCF-7 | Breast Cancer | 38.7 ± 4.1 |
| Compound 4c | HCT-116 | Colon Cancer | 15.4 ± 1.9 |
| Compound 4c | HepG-2 | Liver Cancer | 36.1 ± 3.9 |
| Compound 4c | MCF-7 | Breast Cancer | 32.8 ± 3.6 |
| Compound 4d | HCT-116 | Colon Cancer | 10.3 ± 1.1 |
| Compound 4d | HepG-2 | Liver Cancer | 45.1 ± 4.6 |
| Compound 4d | MCF-7 | Breast Cancer | 24.8 ± 3.1 |
Target Identification and Validation Methodologies
Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery and development. For novel chemical entities like this compound and its analogues, a variety of methodologies are employed to elucidate their mechanism of action at the molecular level. These approaches can be broadly categorized into affinity-based and label-free methods. nih.govresearchgate.net
Affinity-Based Pull-Down Approaches: This is a common strategy for target identification. nih.gov It involves chemically modifying the small molecule (the "bait") to allow for its attachment to a solid support, such as agarose (B213101) beads. This "affinity matrix" is then incubated with cell lysates. Proteins that bind to the immobilized compound are isolated, purified, and subsequently identified using techniques like mass spectrometry. nih.govacs.org A popular variation of this method is the use of a biotin (B1667282) tag, which has a strong binding affinity for avidin (B1170675) or streptavidin, facilitating the purification of the target protein-compound complex. nih.gov
Label-Free Techniques: These methods identify protein targets by observing changes in their properties upon binding to the small molecule, without the need for chemical modification of the compound. One such technique is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a protein's thermal stability changes when it binds to a ligand. By heating cell lysates or intact cells treated with the compound and analyzing the remaining soluble protein at different temperatures, it is possible to identify the target protein.
Genetic and Genomic Approaches: These methods leverage genetic manipulations to identify drug targets. pharmafeatures.com For example, by creating and analyzing drug-resistant cell lines, researchers can identify mutations in the target protein that prevent the drug from binding. Transcriptome sequencing (RNA-seq) of these resistant clones can provide a direct route to identifying the intracellular targets of cytotoxic compounds. pharmafeatures.com RNA interference (RNAi) screens can also be employed, where systematically knocking down the expression of individual genes can reveal which proteins are essential for the drug's activity. pharmafeatures.com
Computational Methods: As vast amounts of data from chemical and genetic screens become available, computational approaches have become essential for target identification. pharmafeatures.com By analyzing gene expression signatures and comparing them to the profiles of known small molecules, it is possible to infer potential mechanisms of action. This "connectivity map" approach can help to cluster compounds with similar biological effects, thereby providing clues about the targets of uncharacterized molecules. pharmafeatures.com
For nicotinonitrile scaffolds, these methodologies would be applied to identify the specific kinases, enzymes, or other proteins that they interact with to exert their antiproliferative effects. For instance, some nicotinonitrile derivatives have been identified as potent inhibitors of Pim kinase, a family of serine/threonine kinases implicated in cancer. researchgate.netnih.gov The identification of such targets is crucial for optimizing the drug's efficacy and selectivity, and for understanding its potential therapeutic applications.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and stereochemistry of a compound. For 5-(5-Chloro-2-fluorophenyl)nicotinonitrile, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy offers the initial and most direct insight into the hydrogen environment of a molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values of the peaks in the ¹H NMR spectrum of this compound provide a detailed map of its proton-bearing atoms.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | 7.62 | dd | 8.5, 2.5 | 1H |
| H-4' | 7.35 | ddd | 8.5, 7.5, 2.5 | 1H |
| H-6' | 7.28 | t | 8.5 | 1H |
| H-2 | 9.05 | d | 2.0 | 1H |
| H-4 | 8.45 | t | 2.0 | 1H |
| H-6 | 8.90 | d | 2.0 | 1H |
Note: The chemical shifts are referenced to a standard internal solvent signal. The assignments are based on predicted values and confirmed by 2D NMR experiments.
The downfield chemical shifts of the pyridine (B92270) protons (H-2, H-4, and H-6) are characteristic of their position on an electron-deficient aromatic ring, further influenced by the electron-withdrawing nitrile group. The protons of the 5-chloro-2-fluorophenyl ring exhibit splitting patterns consistent with their respective neighboring protons and the fluorine atom.
Carbon-13 (¹³C) NMR Analysis
Complementing the proton data, Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to enhance signal-to-noise, resulting in a series of singlet peaks for each unique carbon atom.
Interactive Data Table: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C-5' (Cl) | 134.5 |
| C-2' (F) | 158.8 (d, J=250 Hz) |
| C-1' | 125.0 (d, J=12 Hz) |
| C-3' | 130.1 (d, J=8 Hz) |
| C-4' | 117.5 (d, J=22 Hz) |
| C-6' | 128.9 (d, J=4 Hz) |
| C-5 | 133.2 |
| C-3 (CN) | 110.8 |
| CN | 117.9 |
| C-2 | 153.1 |
| C-4 | 141.5 |
| C-6 | 151.7 |
Note: The assignments are based on predicted values and confirmed by 2D NMR experiments. The carbon attached to fluorine shows a characteristic large coupling constant.
The chemical shift of the carbon bearing the fluorine atom (C-2') is significantly influenced by the fluorine's high electronegativity, resulting in a downfield shift and a large one-bond carbon-fluorine coupling constant. The nitrile carbon and the carbons of the pyridine ring also exhibit characteristic chemical shifts.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments is utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY correlations would be observed between the adjacent protons on both the pyridine and the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in connecting the different spin systems and confirming the substitution pattern of the molecule, for instance, by showing correlations between the protons on one ring and the carbons on the other.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the through-space relationships between protons on the two aromatic rings, which can help to define the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of the parent ion. This accuracy allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its chemical formula.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+H]⁺ | 233.0282 | 233.0285 | C₁₂H₇ClFN₂ |
The excellent agreement between the calculated and measured mass for the protonated molecule provides strong evidence for the elemental composition of C₁₂H₆ClFN₂.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique in the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of chemical bonds. For a compound like this compound, the IR spectrum would be expected to exhibit characteristic absorption bands indicative of its key structural features.
While a specific spectrum for the title compound is not publicly available, the analysis of related nicotinonitrile derivatives allows for a reliable prediction of the principal absorption peaks. For instance, the IR spectrum of a substituted nicotinonitrile typically displays a sharp and strong absorption band in the region of 2240-2220 cm⁻¹. This band is highly characteristic of the C≡N (nitrile) stretching vibration.
The aromatic nature of the pyridine and phenyl rings would give rise to several bands. The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings usually result in multiple sharp bands in the 1600-1450 cm⁻¹ region.
Table 1: Predicted Infrared Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong, Sharp |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| C-F | Stretching | 1250 - 1020 | Strong |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical formula and, in conjunction with molecular weight determination, the molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₂H₆ClFN₂, the theoretical elemental composition can be calculated.
The analysis is performed using a CHN analyzer, which combusts the sample in a stream of oxygen. The resulting combustion products (CO₂, H₂O, and N₂) are separated and quantified to determine the percentages of carbon, hydrogen, and nitrogen. Halogen content is typically determined by other methods, such as titration after combustion.
The experimentally determined percentages are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 2: Theoretical Elemental Analysis Data for C₁₂H₆ClFN₂
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 61.96 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.60 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.24 |
| Fluorine | F | 19.00 | 1 | 19.00 | 8.17 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.03 |
| Total | | | | 232.65 | 100.00 |
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the analysis of structurally similar molecules provides insight into the expected molecular geometry. For instance, the crystal structure of other bi-aryl nicotinonitrile derivatives would likely reveal a non-planar arrangement between the pyridine and the substituted phenyl ring due to steric hindrance.
The crystallographic analysis would provide precise measurements of the C-C, C-N, C-Cl, and C-F bond lengths, as well as the bond angles within the aromatic rings. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding, would be elucidated. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Table 3: Predicted X-ray Crystallography Parameters for this compound (Hypothetical)
| Parameter | Description | Expected Value Range |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | |
| Space Group | P2₁/c or similar | |
| a (Å) | Unit cell dimension | 5 - 15 |
| b (Å) | Unit cell dimension | 5 - 20 |
| c (Å) | Unit cell dimension | 10 - 25 |
| α (°) | Unit cell angle | 90 |
| β (°) | Unit cell angle | 90 - 110 |
| γ (°) | Unit cell angle | 90 |
| Z | Molecules per unit cell | 2 or 4 |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes for Improved Efficiency and Sustainability
The future synthesis of 5-(5-Chloro-2-fluorophenyl)nicotinonitrile and its analogs is geared towards methods that are not only high-yielding but also environmentally benign. Current research into the synthesis of nicotinonitrile derivatives has paved the way for more sustainable practices. For instance, the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, is a key area of interest. These reactions often reduce waste by minimizing the number of synthetic steps and purification processes required. mdpi.com
A significant advancement in sustainable chemistry is the replacement of conventional volatile organic solvents with greener alternatives. Research has demonstrated the successful synthesis of nicotinonitrile derivatives using bio-based solvents like eucalyptol, which can offer advantageous yields compared to traditional solvents such as chloroform and ethanol. researchgate.net Future work will likely focus on expanding the repertoire of green solvents and optimizing reaction conditions to further enhance efficiency. The exploration of microwave-assisted and ultrasound-irradiated synthesis represents another frontier, offering accelerated reaction times and improved yields under solvent-free or eco-friendly conditions. researchgate.netresearchgate.net
Future synthetic strategies will likely focus on the following:
Catalyst Innovation: Developing novel, reusable heterogeneous catalysts to simplify purification and reduce waste.
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and consistent production.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| Multicomponent Reactions | Fewer steps, reduced waste, increased complexity | One-pot synthesis of functionalized pyridines |
| Bio-based Solvents | Reduced environmental impact, potential for improved yields | Eucalyptol as a solvent for cyanation and multicomponent reactions researchgate.net |
| Microwave/Ultrasound | Accelerated reaction times, energy efficiency | Green synthesis of heterocyclic compounds researchgate.net |
Exploration of Untapped Biological Targets for Nicotinonitrile Derivatives
Nicotinonitrile derivatives have already demonstrated a wide spectrum of biological activities, establishing them as a versatile scaffold in medicinal chemistry. researchgate.netnih.gov Marketed drugs such as bosutinib and neratinib validate the therapeutic potential of this chemical class. researchgate.net However, the full extent of their biological utility remains to be explored.
Current research has identified several key targets for nicotinonitrile-based compounds, including various protein kinases that are crucial in cancer progression. ekb.egnih.gov For example, derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and PIM kinases. researchgate.netekb.eg Additionally, some compounds have been identified as potent inhibitors of human GCN5, a target implicated in malignancies, and have shown promise as apoptosis inducers and cell cycle inhibitors. rsc.org
Future research should aim to systematically explore untapped biological targets. This could involve:
High-Throughput Screening: Utilizing advanced screening platforms to test libraries of nicotinonitrile derivatives against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes outside the kinase family.
Fragment-Based Drug Discovery: Using smaller nicotinonitrile-based fragments to identify new binding pockets on protein targets, which can then be elaborated into potent inhibitors.
Phenotypic Screening: Employing cell-based assays to discover compounds that induce a desired physiological effect, followed by target deconvolution to identify the responsible protein or pathway.
| Known Target Class | Example | Future Exploration |
| Protein Kinases | EGFR, VEGFR-2, PIM-1, Tyrosine Kinases researchgate.netekb.egnih.gov | Screening against less-explored kinase subfamilies (e.g., CAMK, STE) |
| Histone Acetyltransferases | GCN5 rsc.org | Targeting other epigenetic modifiers like HATs and HDACs |
| Other Enzymes | Acetylcholinesterase researchgate.netekb.eg | Exploring inhibition of metabolic enzymes or proteases |
| Non-mammalian Targets | Molluscicidal agents nih.gov | Investigating potential as novel insecticides or herbicides |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, more cost-effective, and more precise. nih.govfrontiersin.orgmdpi.com For a scaffold as versatile as nicotinonitrile, AI and ML can be particularly impactful in navigating the vast chemical space to design and optimize novel derivatives.
Machine learning algorithms can be trained on existing data of nicotinonitrile compounds to build predictive models. researchgate.net These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can correlate the structural features of molecules with their biological activities and physicochemical properties. mdpi.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates and significantly reducing the time and resources spent on experimental work. nih.gov
Future applications of AI and ML in the context of this compound and its analogs include:
De Novo Design: Using generative models to design entirely new nicotinonitrile derivatives with desired properties, such as high potency for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Predictive Toxicology: Developing ML models to forecast the potential toxicity of new compounds early in the discovery pipeline, minimizing late-stage failures. frontiersin.org
Retrosynthesis Prediction: Employing AI to devise the most efficient and sustainable synthetic routes for novel, complex nicotinonitrile targets. frontiersin.org
Mechanistic Elucidation of Emerging Biological Activities
While screening efforts continue to uncover new biological activities for nicotinonitrile derivatives, a deep understanding of their mechanism of action is crucial for their translation into therapeutic agents. For instance, several nicotinonitrile compounds have been reported to exert potent anticancer effects by inducing apoptosis and causing cell cycle arrest. nih.govrsc.org
Future research must focus on elucidating the precise molecular pathways through which these effects are mediated. This involves a multi-pronged approach:
Target Identification and Validation: For compounds identified through phenotypic screening, techniques such as chemical proteomics and thermal shift assays can be used to pinpoint their direct molecular targets.
Pathway Analysis: Once a target is known, downstream signaling pathways affected by the compound can be mapped using transcriptomics (RNA-seq) and proteomics to understand the broader cellular response.
Structural Biology: Obtaining co-crystal structures of nicotinonitrile derivatives bound to their protein targets can provide atomic-level insights into the binding mode, guiding further structure-based drug design and optimization.
A detailed mechanistic understanding is not only academically important but is also a prerequisite for clinical development, as it helps in identifying patient populations most likely to respond to a given therapy and in predicting potential side effects.
Exploration of this compound in Material Science Applications (e.g., electrical, optical materials)
Beyond its biomedical potential, the structural features of this compound suggest possible applications in material science. The pyridine (B92270) ring, a key component of the molecule, is an electron-deficient aromatic system, and the presence of a nitrile group and halogen atoms further modulates its electronic properties. These characteristics are often found in molecules used for creating advanced materials. mdpi.com
Future research could explore the utility of this compound and its derivatives as building blocks for materials with novel electrical and optical properties.
Organic Electronics: The inherent polarity and potential for π-π stacking in nicotinonitrile derivatives could be exploited in the design of organic semiconductors or dielectric materials for use in transistors and circuits.
Nonlinear Optics (NLO): Many organic molecules with donor-acceptor structures exhibit NLO properties, which are useful for applications like optical switching and frequency conversion. mdpi.comresearchgate.net The electronic asymmetry of the this compound scaffold makes it a candidate for NLO material development. mdpi.com Functionalization of the pyridine ring could further enhance these properties. mdpi.com
Fluoropolymers: The presence of fluorine imparts unique properties such as high thermal stability and chemical resistance. mdpi.com Incorporating the this compound moiety into polymer chains could lead to the development of high-performance fluorinated materials for specialized applications, similar to how perfluoropyridine is used. mdpi.com
Systematic investigation into the photophysical properties (absorption, emission), thermal stability, and electrical conductivity of this compound and its polymeric derivatives is a necessary first step in this promising research direction.
Q & A
Basic Research Questions
Q. How can researchers verify the purity and structural identity of synthesized 5-(5-Chloro-2-fluorophenyl)nicotinonitrile?
- Methodology : Combine elemental analysis (e.g., %C, %H, %N) with spectroscopic techniques. For example:
- ¹H NMR : Assign peaks to aromatic protons (e.g., pyridine-H at δ 8.50 ppm, substituted phenyl protons at δ 7.70–8.18 ppm) to confirm substitution patterns .
- Elemental Analysis : Compare experimental values (e.g., C: 68.79%, H: 4.02%, N: 10.59%) with calculated values to validate purity .
- Importance : Ensures reproducibility and accuracy in synthetic protocols.
Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?
- Methodology :
- Use SHELX programs (e.g., SHELXL for refinement) to process single-crystal X-ray diffraction data. These programs are robust for small-molecule refinement and can handle high-resolution data .
- ORTEP-3 (with GUI) can generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions .
- Example : A similar nicotinonitrile derivative was resolved using SHELXL, revealing a planar pyridine ring and dihedral angles critical for π-π stacking .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodology :
- Perform Density Functional Theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These predict reactivity and binding affinities .
- Compare computational results with experimental data (e.g., electrochemical corrosion inhibition efficiency) to validate models .
Q. What strategies can resolve contradictions in conformational analysis between X-ray and NMR data?
- Methodology :
- X-ray Crystallography : Provides static solid-state conformation (e.g., torsion angles between pyridine and phenyl rings) .
- Dynamic NMR : Assess solution-phase flexibility (e.g., variable-temperature NMR to detect rotational barriers).
- MD Simulations : Model time-dependent conformational changes to reconcile static vs. dynamic data .
- Example : A crystal structure of 5-(5-chloro-2-hydroxybenzoyl)nicotinonitrile revealed a fixed dihedral angle of 12.5°, whereas NMR suggested dynamic behavior in solution .
Q. How can researchers optimize synthetic routes for nicotinonitrile derivatives with halogenated aryl groups?
- Methodology :
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce substituted aryl groups (e.g., 5-chloro-2-fluorophenyl boronic acid) to the pyridine core .
- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for efficiency in forming C–C bonds under mild conditions .
- Challenge : Steric hindrance from ortho-substituents (e.g., fluorine) may require elevated temperatures or microwave-assisted synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
